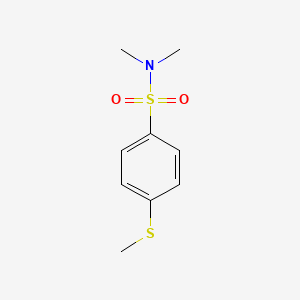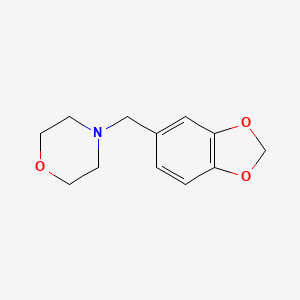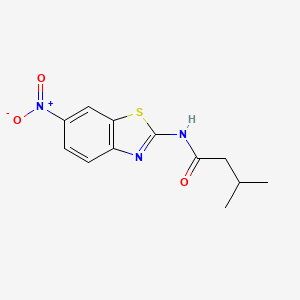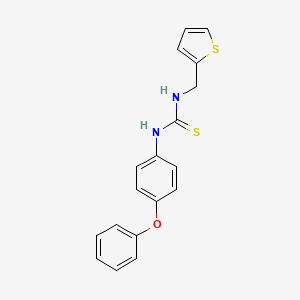
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-nitrobenzamide (or DMNB) is a chemical compound that has been extensively studied for its various applications in scientific research. DMNB is a derivative of benzamide and is used as a fluorescent probe for the detection of protein kinase activity.
Applications De Recherche Scientifique
DMNB is widely used as a fluorescent probe for the detection of protein kinase activity. Protein kinases are enzymes that are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. DMNB is used to detect the activity of protein kinases by measuring the fluorescence intensity of the phosphorylated DMNB.
Mécanisme D'action
DMNB works by undergoing a phosphorylation reaction with protein kinases. The nitro group on the benzamide ring of DMNB is reduced to an amino group upon phosphorylation, resulting in a significant increase in fluorescence intensity. This increase in fluorescence intensity is used to detect the activity of protein kinases.
Biochemical and Physiological Effects:
DMNB has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that is used solely for the detection of protein kinase activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMNB is its high sensitivity and specificity for protein kinase activity. It can detect even low levels of protein kinase activity with high accuracy. Additionally, DMNB is non-toxic and non-invasive, making it an ideal probe for live-cell imaging.
However, DMNB has some limitations as well. It requires the use of specialized equipment such as a fluorescence microscope for detection, which can be expensive. Additionally, DMNB can only detect the activity of protein kinases that phosphorylate substrates on serine or threonine residues, and not on tyrosine residues.
Orientations Futures
There are several future directions for the use of DMNB in scientific research. One area of interest is the development of new fluorescent probes that can detect the activity of other enzymes involved in cellular processes such as phosphatases and proteases. Additionally, DMNB can be used in combination with other probes to study complex cellular processes such as signal transduction pathways.
Conclusion:
In conclusion, DMNB is a valuable tool for the detection of protein kinase activity in scientific research. Its high sensitivity and specificity make it an ideal probe for live-cell imaging, and its non-toxic and non-invasive nature make it safe for use in lab experiments. While it has some limitations, DMNB has several future directions for its use in the study of cellular processes.
Méthodes De Synthèse
DMNB can be synthesized by reacting 4,6-dimethyl-2-pyrimidinamine with 3-methyl-4-nitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain pure DMNB.
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-6-11(4-5-12(8)18(20)21)13(19)17-14-15-9(2)7-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMTWTGQSIDFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200684 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)
![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)


![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)


![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5815961.png)
![3,5,6-trimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5815964.png)